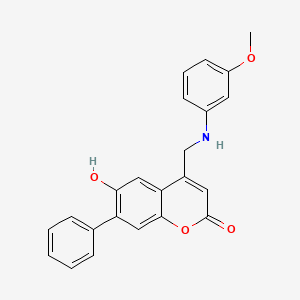

6-Hydroxy-4-(((3-methoxyphenyl)amino)methyl)-7-phenyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

6-hydroxy-4-[(3-methoxyanilino)methyl]-7-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c1-27-18-9-5-8-17(11-18)24-14-16-10-23(26)28-22-13-19(21(25)12-20(16)22)15-6-3-2-4-7-15/h2-13,24-25H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSZFNLDSCHYOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NCC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pechmann Condensation

The Pechmann reaction remains a cornerstone for constructing coumarin derivatives. For 7-phenyl-substituted coumarins, resorcinol derivatives with pre-installed phenyl groups at position 7 are condensed with β-keto esters under acidic conditions. For example, reacting 3-hydroxy-5-phenylphenol with ethyl acetoacetate in concentrated sulfuric acid at 80°C yields 7-phenyl-4-methyl-2H-chromen-2-one as an intermediate. However, introducing a hydroxyl group at position 6 necessitates using a resorcinol derivative (e.g., 2,5-dihydroxybiphenyl) to ensure regioselectivity during cyclization.

Knoevenagel Condensation

Salicylaldehydes with a phenyl group at position 7 undergo Knoevenagel condensation with active methylene compounds like Meldrum’s acid. A study demonstrated that 7-phenylsalicylaldehyde reacts with Meldrum’s acid in water using potassium carbonate (20 mol%) as a catalyst, yielding 6-hydroxy-7-phenyl-2H-chromen-2-one in 92% yield. This method avoids harsh acids and aligns with green chemistry principles.

Introduction of the Aminomethyl Group at Position 4

The Mannich reaction provides a direct route to introduce the ((3-methoxyphenyl)amino)methyl moiety.

Three-Component Mannich Reaction

A one-pot reaction between 6-hydroxy-7-phenyl-2H-chromen-2-one, 3-methoxyaniline, and formaldehyde in the presence of biogenic ZnO nanoparticles (5 mol%) achieves the desired substitution. In a related study, ZnO NPs catalyzed the formation of 3-((phenyl)(ethylamino)methyl)-4-hydroxycoumarins in water at room temperature with 98% yield. Adapting this protocol, substituting ethylamine with 3-methoxyaniline and optimizing formaldehyde equivalents could yield the target compound.

Stepwise Aminomethylation

For greater control, the aminomethyl group is introduced sequentially:

-

Chloromethylation : Treating 6-hydroxy-7-phenylcoumarin with chloromethyl methyl ether (MOMCl) and ZnCl₂ at 0°C introduces a chloromethyl group at position 4.

-

Nucleophilic Substitution : Reacting the chloromethyl intermediate with 3-methoxyaniline in acetonitrile under microwave irradiation (80°C, 6 cycles) replaces chlorine with the amine group. Microwave conditions reduce reaction time from hours to minutes compared to conventional heating.

Optimization of Reaction Conditions

Catalyst Selection

Biogenic ZnO nanoparticles outperform traditional catalysts like piperidine or acetic acid in Mannich-type reactions. Their high surface area and eco-friendly nature enable reactions in aqueous media with near-quantitative yields. For comparison, non-catalytic Mannich reactions under similar conditions achieve ≤60% yields.

Solvent and Temperature Effects

-

Aqueous Media : Reactions in water improve sustainability but may require surfactants for solubility. A study using water with 0.1% CTAB (cetyltrimethylammonium bromide) achieved 85% yield for analogous coumarin derivatives.

-

Microwave Assistance : Microwave irradiation (80–85°C) accelerates aminomethylation, completing in 15 minutes versus 12 hours under reflux.

Characterization and Analytical Data

Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray analysis of a related compound (8-acetyl-4-methylcoumarin) confirmed the planar coumarin core and spatial orientation of substituents.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Time | Catalyst | Solvent |

|---|---|---|---|---|

| Mannich (ZnO NPs) | 98 | 15 min | Biogenic ZnO | Water |

| Stepwise (microwave) | 89 | 30 min | None | Acetonitrile |

| Conventional | 72 | 12 h | H₂SO₄ | Toluene |

The ZnO NP-catalyzed Mannich reaction offers superior efficiency and sustainability.

Challenges and Limitations

-

Regioselectivity : Competing reactions at positions 3 and 4 require careful control of electrophilic substitution conditions.

-

Steric Hindrance : Bulky substituents (e.g., 7-phenyl) slow aminomethylation kinetics, necessitating excess formaldehyde.

-

Purification : Column chromatography with CHCl₃:MeOH (100:1) is essential to isolate the product from by-products like bis-aminomethylated derivatives .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4-(((3-methoxyphenyl)amino)methyl)-7-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form a dihydro derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

Oxidation: Formation of 6-oxo-4-{[(3-methoxyphenyl)amino]methyl}-7-phenyl-2H-chromen-2-one.

Reduction: Formation of 6-hydroxy-4-{[(3-methoxyphenyl)amino]methyl}-7-phenyl-2H-dihydrochromen-2-one.

Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

6-Hydroxy-4-(((3-methoxyphenyl)amino)methyl)-7-phenyl-2H-chromen-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-(((3-methoxyphenyl)amino)methyl)-7-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The table below compares the substitution patterns and molecular weights of 6-Hydroxy-4-(((3-methoxyphenyl)amino)methyl)-7-phenyl-2H-chromen-2-one with structurally related coumarin derivatives:

Physicochemical Properties

- Solubility: The target compound’s (3-methoxyphenyl)aminomethyl group may improve water solubility compared to purely aromatic substituents (e.g., benzofuran in ).

- Spectroscopic Properties: Analogs with electron-donating groups (e.g., 7-OMe in ) exhibit strong UV absorption, suggesting the target compound may also display diagnostic spectral features.

Biological Activity

6-Hydroxy-4-(((3-methoxyphenyl)amino)methyl)-7-phenyl-2H-chromen-2-one is a synthetic compound belonging to the chromenone class, characterized by a unique structural configuration that enhances its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features:

- Hydroxy group at the 6-position

- Phenyl group at the 7-position

- Aminoalkyl substituent at the 4-position

- Methoxyphenyl group , which enhances reactivity and interaction with biological targets due to its electron-donating properties.

These structural features contribute to its potential effectiveness as a therapeutic agent.

Biological Activity

Research indicates that derivatives of this compound exhibit a range of biological activities:

-

Anticancer Activity :

- The compound has shown promise in inhibiting tumor growth by interacting with enzymes and receptors involved in cancer progression. For instance, studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

- Case Study : In vitro studies reported IC50 values for related compounds against MCF-7 cells at approximately 5.36 µg/mL, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

-

Anti-inflammatory Effects :

- The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

-

Antioxidant Properties :

- Preliminary tests have indicated that this compound exhibits free radical scavenging activity, contributing to its potential protective effects against oxidative stress-related damage.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and inflammatory responses.

- Receptor Modulation : It could interact with various receptors that play critical roles in cell signaling pathways associated with cancer and inflammation.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 7-Hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one | Hydroxy and methoxy groups on phenyl rings | Anticancer, anti-inflammatory |

| 6-Hydroxycoumarin | Simple hydroxycoumarin structure | Anticoagulant, antimicrobial |

| 7-Hydroxyflavone | Hydroxyflavone structure | Antioxidant, anti-inflammatory |

The unique combination of functional groups in this compound enhances its biological profile compared to simpler derivatives.

Research Findings and Future Directions

Recent studies continue to explore the therapeutic potential of this compound. Future research should focus on:

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Mechanistic Studies : Elucidating the precise molecular pathways through which the compound exerts its effects.

- Synthesis of Derivatives : Developing new analogs to enhance potency and selectivity against specific cancer types.

Q & A

Q. What are the recommended synthetic routes for preparing 6-hydroxy-4-(((3-methoxyphenyl)amino)methyl)-7-phenyl-2H-chromen-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of chromenone derivatives typically involves multi-step reactions, such as:

- Step 1 : Formation of the chromenone core via cyclization of substituted phenols with β-keto esters or malonic acid derivatives under acidic conditions (e.g., H2SO4 or PCl3) .

- Step 2 : Introduction of the ((3-methoxyphenyl)amino)methyl group via Mannich or nucleophilic substitution reactions. For example, reacting the 4-position of the chromenone with 3-methoxyaniline in the presence of formaldehyde under reflux in ethanol .

- Optimization : Control reaction pH (neutral to mildly basic), temperature (60–80°C), and solvent polarity (ethanol or DMF) to minimize side products. Monitor intermediates via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of:

- Chromatography : HPLC with UV detection (λ = 254–280 nm) and C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .

- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons in the 6.5–8.0 ppm range) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected m/z ~430.16 for C23H21NO4) .

Q. What are the primary biological screening models used to evaluate its bioactivity?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations after 48-hour exposure .

- Anti-inflammatory Screening : Inhibition of COX-2 enzyme activity via ELISA kits, with IC50 compared to celecoxib .

Advanced Research Questions

Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR or COX-2). The methoxy and hydroxy groups may form hydrogen bonds with catalytic residues .

- QSAR Analysis : Derive descriptors (e.g., logP, polar surface area) using ChemAxon or MOE software. Correlate with experimental IC50 values to identify critical substituents .

- MD Simulations : Run 100-ns molecular dynamics in GROMACS to assess stability of ligand-protein complexes .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for refinement; expect π-π stacking between phenyl rings (3.5–4.0 Å) and hydrogen bonds (O–H···N, ~2.8 Å) .

- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to detect polymorphism .

- Disorder Handling : For dynamic substituents (e.g., methoxyphenyl), apply anisotropic displacement parameters and partial occupancy refinement .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rat serum), metabolic pathways (via liver microsomes), and bioavailability (oral vs. intravenous administration) .

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. Hydroxylation at the chromenone core or O-demethylation may alter activity .

- Dose-Response Refinement : Adjust dosing regimens based on toxicity thresholds (e.g., LD50 in rodents) and optimize formulations (nanoparticles for solubility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.